molecular formula C16H24O2 B12878997 2-Octyl-2,3-dihydro-1-benzofuran-5-OL CAS No. 172083-58-8

2-Octyl-2,3-dihydro-1-benzofuran-5-OL

Cat. No.: B12878997
CAS No.: 172083-58-8
M. Wt: 248.36 g/mol
InChI Key: LGCMJARNHVAYGW-UHFFFAOYSA-N
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Description

2-Octyl-2,3-dihydro-1-benzofuran-5-ol (CAS Number: 172083-58-8) is a high-purity chemical compound supplied for research applications. With the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol, this compound belongs to the 2,3-dihydro-1-benzofuran-5-ol class of synthetic analogues of alpha-tocopherol . This class of compounds has demonstrated significant potential in biomedical research, primarily for its potent antioxidant properties. Researchers have investigated these analogues for their ability to inhibit in vitro and ex vivo lipid autoxidation, a key mechanism in oxidative stress-related pathologies . The structural motif of the 2,3-dihydrobenzofuran-5-ol is recognized as a privileged scaffold in medicinal chemistry, contributing to a wide range of biological activities that may include antioxidant, anti-HIV-1, antileishmanial, and antifungal properties based on studies of related structures . The octyl side chain in this particular analogue may influence its lipophilicity and biomembrane penetration, which are critical factors for its antioxidant efficacy in biological systems. One key research application involves the investigation of neuroprotective effects; selected compounds from this class have shown promise in protecting mice against central nervous system trauma, making them interesting candidates for the study of stroke and neurotrauma mechanisms . The compound's potential to penetrate the blood-brain barrier, as measured by ex vivo inhibition of lipid peroxidation, makes it a valuable tool for neuroscientific research. Researchers utilize this compound strictly in laboratory settings to explore its mechanisms of action and potential therapeutic applications. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material according to applicable laboratory safety standards and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

172083-58-8

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

2-octyl-2,3-dihydro-1-benzofuran-5-ol

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-15-12-13-11-14(17)9-10-16(13)18-15/h9-11,15,17H,2-8,12H2,1H3

InChI Key

LGCMJARNHVAYGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CC2=C(O1)C=CC(=C2)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-Octyl-2,3-dihydro-1-benzofuran-5-OL

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the ether bond of the furan (B31954) ring and the carbon-carbon bond of the octyl substituent.

Primary Disconnections:

C-O Bond Disconnection (Ether Linkage): The most common retrosynthetic step for a dihydrobenzofuran is the disconnection of the aryl ether bond. This reveals a substituted hydroquinone (B1673460) and an eight-carbon chain with a reactive group. This strategy points to an intramolecular cyclization of a suitably functionalized precursor, such as a 2-alkenylphenol or a phenol (B47542) with a side chain containing a leaving group.

C-C Bond Disconnection (Octyl Group): The bond between the chiral center at C2 and the octyl group can be disconnected. This suggests a synthetic route where the dihydrobenzofuran ring is formed first, followed by the addition of the octyl group, for instance, via a Grignard reaction or other nucleophilic additions to a suitable electrophile at the C2 position.

A plausible retrosynthetic pathway would start by disconnecting the ether bond, leading to a hydroquinone derivative with an attached allyl-type side chain. This precursor could be assembled from hydroquinone and a dec-1-ene derivative or a related 10-carbon fragment. The synthesis would then proceed via an intramolecular cyclization to form the dihydrobenzofuran ring.

Approaches to the Dihydrobenzofuran Ring System

The construction of the 2,3-dihydrobenzofuran (B1216630) scaffold is a central theme in heterocyclic chemistry. nih.gov Intramolecular cyclization is the most prevalent strategy, leveraging a tethered nucleophile and electrophile on a phenolic precursor. nih.gov

These strategies involve the formation of the heterocyclic ring from a single molecule containing all the necessary atoms.

This classical approach involves the intramolecular Williamson ether synthesis. A phenol is first alkylated with a dihaloalkane or a similar bifunctional molecule to introduce a side chain bearing a leaving group. Subsequent intramolecular cyclization via nucleophilic attack of the phenoxide ion forms the dihydrobenzofuran ring. A related method involves the intramolecular O-arylation of alcohols. For example, the synthesis of dihydrobenzofurans via direct intramolecular aryl C-H bond functionalization can be achieved under mild conditions using diaryliodonium derivatives as intermediates, which are then subjected to copper-catalyzed reductive elimination to form the C-O bond. nih.gov

Another powerful method is the intramolecular Mitsunobu reaction, where a phenolic alcohol undergoes cyclization. For instance, treatment of a phenolic diol with diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) can trigger an intramolecular reaction where the phenolic -OH group acts as the nucleophile to form the dihydrobenzofuran ring in high yield. rsc.org

The Claisen rearrangement of allyl phenyl ethers is a well-established method for synthesizing ortho-allyl phenols, which are key intermediates for dihydrobenzofurans. When a prenylphenyl ether (a specific type of allyl phenyl ether) is heated, it undergoes a nih.govnih.gov-sigmatropic rearrangement to form an ortho-prenylphenol. This intermediate can then undergo cyclization to yield a 2,2-dimethyl-2,3-dihydrobenzofuran derivative. While not directly producing a 2-octyl substituent, this methodology establishes the formation of the dihydrobenzofuran ring system through a rearrangement-cyclization cascade. A related strategy involves the trifluoroacetic anhydride (B1165640) (TFAA)-induced nih.govnih.gov-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines, which can be used to synthesize various dihydrobenzofurans. organic-chemistry.org

Transition metal catalysis offers efficient and selective methods for constructing the dihydrobenzofuran core. nih.gov Various metals, including ruthenium, palladium, rhodium, and copper, have been employed.

Ruthenium (Ru)-Catalyzed Cyclization: Ruthenium catalysts are effective in mediating the cyclization of various precursors. For example, Ru-catalyzed C-H functionalization of 3-(allyloxy)benzamides can produce chiral dihydrobenzofuran derivatives. nih.gov Another approach involves the Ru-catalyzed cycloisomerization of benzannulated homopropargylic alcohols to yield benzofurans. organic-chemistry.org More specifically, the preparation of cis-2,3-dihydrobenzofuranols has been achieved through aqueous asymmetric transfer hydrogenation (ATH) of α-alkyl benzofuranones using a Ru(II) catalyst via dynamic kinetic resolution (DKR). acs.org

Table 1: Examples of Ru-Catalyzed Dihydrobenzofuran Synthesis

Precursor Catalyst System Product Type Yield Reference
3-(Allyloxy)benzamides Ru(II) / AgSbF₆ / Cu(OAc)₂ Chiral Dihydrobenzofurans High enantiomeric excess nih.gov
α-Alkyl Benzofuranones Ru(II) Complex cis-2,3-Dihydrobenzofuranols Good acs.org

Palladium (Pd)-Catalyzed Cyclization: Palladium catalysts are widely used in C-O bond formation. The Wacker-type oxidative cyclization of ortho-allylphenols using a PdCl₂/CuCl/O₂ system is a classic example. rsc.org More advanced methods include the Pd-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes to afford chiral substituted 2,3-dihydrobenzofurans with excellent control over stereochemistry. organic-chemistry.org

Rhodium (Rh)-Catalyzed Cyclization: Rhodium catalysts enable unique transformations. A Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with 1,3-dienes provides a redox-neutral pathway to dihydrobenzofurans. organic-chemistry.org

Copper (Cu)-Catalyzed Cyclization: Copper-catalyzed methods are also prevalent. An efficient synthesis of chiral dihydrobenzofuran-3-ols proceeds via a Cu-catalyzed intramolecular reaction of aryl pinacol (B44631) boronic esters. nih.gov

This strategy involves the cyclization of a precursor via the intramolecular addition of a nucleophile to an activated internal electrophile, such as an α,β-unsaturated system or a carbonyl group.

Intramolecular Michael Addition: Organocatalytic intramolecular Michael additions are a powerful tool for asymmetric synthesis. For instance, the reaction of enone acids, catalyzed by species like tetramisole (B1196661) hydrochloride, proceeds through a Michael addition/lactonization cascade to form substituted dihydrobenzofurans with high diastereoselectivity and enantioselectivity. nih.gov This method first forms a polycyclic intermediate, which can then be ring-opened to yield the desired dihydrobenzofuran product. nih.gov

Addition to Carbonyls/Imines: Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones provides a direct route to 3-hydroxy-2,3-dihydrobenzofurans. organic-chemistry.orgorganic-chemistry.org This method involves the oxidative addition of the nickel catalyst to the aryl halide, followed by intramolecular addition to the ketone and subsequent reductive elimination. organic-chemistry.org

Table 2: Intramolecular Nucleophilic Addition Approaches

Reaction Type Catalyst/Reagent Precursor Type Key Intermediate Reference
Michael Addition/Lactonization (S)-(−)-tetramisole hydrochloride Enone acids (Z)-Ammonium enolate nih.gov

Intramolecular Cyclization Strategies

Cyclization of Oxetane (B1205548) Precursors to Dihydrobenzofuran Derivatives

The use of strained ring systems like oxetanes as precursors in ring-opening and cyclization reactions offers a unique pathway to more complex heterocyclic structures. The synthesis of dihydrobenzofurans from oxetane precursors can be achieved through Lewis acid-catalyzed processes. For instance, 3-aryloxetan-3-ols can act as 1,2-bis-electrophiles. In the presence of a Lewis acid, they can generate an oxetane carbocation, which can then react with a nucleophile. When 4-substituted phenols are used, a Friedel-Crafts reaction can occur at the 2-position of the phenol, followed by the intramolecular opening of the oxetane ring by the phenolic oxygen to yield dihydrobenzofurans. organic-chemistry.org Indium(III) triflate (In(OTf)₃) has been reported as an effective Lewis acid catalyst for such transformations. organic-chemistry.org

The general mechanism involves the activation of the oxetanol by the Lewis acid to facilitate the formation of a carbocation, which is then trapped by the phenol to construct the dihydrobenzofuran ring system.

Formation of the Benzene (B151609) Ring on a Furan Precursor

An alternative strategy to building the benzofuran (B130515) scaffold is to construct the benzene ring onto an existing furan core. The Diels-Alder reaction is a powerful tool for this purpose, allowing for the formation of a six-membered ring through a [4+2] cycloaddition. nih.gov Furan and its derivatives can act as the diene component in these reactions.

The reaction of a furan derivative with a suitable dienophile, such as an alkene or alkyne, leads to a bicyclic adduct. nih.govsigmaaldrich.com Subsequent aromatization of this adduct, often through the elimination of a small molecule like water or ethylene, can lead to the formation of the fused benzene ring, resulting in a benzofuran derivative. nih.gov For example, the Diels-Alder reaction between furan and ethylene, followed by dehydration, can in principle yield benzofuran. However, the direct Diels-Alder reaction of simple furans with unactivated alkenes can be thermodynamically unfavorable and may require high temperatures or the use of catalysts. nih.gov The use of more reactive dienophiles or intramolecular variants of the Diels-Alder reaction can provide more efficient routes to the desired benzannulated furan systems. youtube.com

Annulation Strategies (e.g., Anionic Annulation)

Annulation reactions, where a new ring is formed on an existing one in a single synthetic operation, are highly efficient methods for constructing cyclic systems. For the synthesis of 2,3-dihydrobenzofurans, [4+1] annulation strategies are particularly relevant. nih.gov These reactions typically involve the reaction of a four-atom component with a one-atom component to form the five-membered dihydrofuran ring.

A common approach involves the in situ generation of ortho-quinone methides (o-QMs) from precursors like 2-hydroxybenzyl alcohols or related derivatives. These o-QMs can then react with a variety of one-carbon nucleophiles in a [4+1] cycloaddition. For example, sulfur ylides have been successfully employed as the one-carbon component to afford 2,3-dihydrobenzofurans. semanticscholar.org Similarly, ammonium (B1175870) ylides can be used in asymmetric [4+1] annulation reactions with in situ generated o-QMs to produce chiral 2,3-dihydrobenzofuran derivatives with high enantioselectivity. semanticscholar.org

Another powerful annulation strategy involves the use of organocatalysts. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to catalyze the formal [4+1] annulation of 2-(2-nitrovinyl)phenols with α-bromoacetophenones to assemble a range of 2,3-difunctionalized dihydrobenzofurans in good to excellent yields and with high diastereoselectivity. nih.gov

Introduction of the Octyl Substituent

The introduction of the C8 alkyl chain at the C2 position of the dihydrobenzofuran ring is a crucial step in the synthesis of the target molecule.

Strategies for Alkylation at the 2-Position

Several strategies can be envisioned for the introduction of an alkyl group at the 2-position of a 2,3-dihydrobenzofuran. One potential route involves the use of a 2-coumaranone (B42568) (also known as 3H-1-benzofuran-2-one) as a key intermediate. sigmaaldrich.com 2-Coumaranones are lactones that can react with organometallic reagents. For example, the addition of a Grignard reagent, such as octylmagnesium bromide, to 2-coumaranone would initially form a hemiacetal, which upon reduction would yield a 2-octyl-2,3-dihydrobenzofuran. However, Grignard reagents can add twice to esters and lactones, which could lead to the formation of a tertiary alcohol as a byproduct. nih.govthieme-connect.de

A more controlled approach would be the use of organocuprates (Gilman reagents), such as lithium dioctylcuprate. nih.govrsc.org Organocuprates are softer nucleophiles than Grignard reagents and are known to undergo conjugate addition to α,β-unsaturated carbonyl compounds. nih.govrsc.org While 2-coumaranone itself is not an α,β-unsaturated lactone, related precursors could be designed to take advantage of this reactivity. Alternatively, organocuprates can react with acid chlorides to form ketones, a reaction that could be adapted for the synthesis of a precursor to the target molecule. nih.gov

Another strategy involves the direct C-H alkylation of the dihydrobenzofuran ring. However, direct alkylation at the C2 position of an unsubstituted 2,3-dihydrobenzofuran can be challenging due to the sp3-hybridized nature of this carbon.

Stereoselective Introduction of the 2-Octyl Moiety

Achieving stereocontrol during the introduction of the octyl group is essential for the synthesis of a single enantiomer of the target molecule. Several asymmetric strategies can be employed.

One approach is the use of a chiral auxiliary. A chiral auxiliary can be attached to the dihydrobenzofuran precursor, which then directs the stereochemical outcome of the alkylation reaction. After the alkyl group has been installed, the auxiliary is removed to yield the enantiomerically enriched product.

Alternatively, enantioselective catalytic methods can be used. For example, a rhodium-catalyzed enantioselective intermolecular C-H insertion has been used to synthesize chiral 2,3-dihydrobenzofurans. wikipedia.org This could potentially be adapted for the introduction of an octyl group. Another powerful method is the enantioselective synthesis of 2-aryl-2,3-dihydrobenzofurans through a Lewis acid-catalyzed cyclopropanation/intramolecular rearrangement sequence, which can create two consecutive stereogenic centers with high stereocontrol. semanticscholar.orgorganic-chemistry.org Biocatalytic approaches using engineered enzymes, such as myoglobins, have also been developed for the highly diastereo- and enantioselective synthesis of complex 2,3-dihydrobenzofurans. nih.gov

A combination of an iron(III)-catalyzed reaction and an enzymatic resolution has also been reported for the synthesis of optically active 2,3-dihydrobenzofuran derivatives. rsc.orgresearchgate.net This strategy could involve the synthesis of a racemic mixture of 2-octyl-2,3-dihydrobenzofuran, followed by enzymatic resolution to separate the desired enantiomer.

Method Description Potential for Stereocontrol Reference(s)
Chiral Auxiliary A chiral group is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction.High, dependent on the auxiliary.General Principle
Enantioselective Catalysis A chiral catalyst is used to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.High, dependent on the catalyst and reaction conditions. semanticscholar.orgwikipedia.orgorganic-chemistry.orgnih.gov
Biocatalysis Engineered enzymes are used to catalyze the reaction with high stereoselectivity.Very high, often excellent enantiomeric excess. nih.gov
Kinetic Resolution A racemic mixture is reacted with a chiral reagent or catalyst that reacts faster with one enantiomer, allowing for the separation of the unreacted enantiomer.Moderate to high, maximum 50% yield of the desired enantiomer. rsc.orgresearchgate.net

Selective Functionalization at the 5-Position

The final key transformation is the introduction of a hydroxyl group at the C5 position of the 2-octyl-2,3-dihydrobenzofuran ring. The regioselectivity of this step is crucial.

Electrophilic aromatic substitution (EAS) is a common method for functionalizing aromatic rings. masterorganicchemistry.com The regiochemical outcome of EAS reactions is governed by the electronic properties of the substituents already present on the ring. youtube.comlibretexts.org In a 2,3-dihydrobenzofuran system, the fused dihydrofuran ring acts as an activating, ortho-, para-directing group due to the electron-donating nature of the oxygen atom. The C5 position is para to the ring fusion and meta to the oxygen atom. The directing effect of the 2-octyl group, which is a weakly activating, ortho-, para-directing group, would also need to be considered. The interplay of these directing effects would determine the major product of an EAS reaction.

A potential strategy for introducing the hydroxyl group at the C5 position involves a Friedel-Crafts acylation to introduce an acetyl group, followed by a Baeyer-Villiger oxidation. nih.govorganic-chemistry.orgsigmaaldrich.comwikipedia.org Friedel-Crafts acylation of 2,3-dihydrobenzofurans typically occurs at the 5- or 7-positions. By carefully choosing the reaction conditions, it may be possible to selectively introduce an acetyl group at the 5-position. The resulting 5-acetyl-2-octyl-2,3-dihydrobenzofuran could then be subjected to a Baeyer-Villiger oxidation using a peroxyacid, which would convert the ketone into an ester (an acetate). nih.govwikipedia.org Subsequent hydrolysis of the acetate (B1210297) would yield the desired 5-hydroxy derivative.

Alternatively, a directing group strategy could be employed to achieve selective C-H hydroxylation at the 5-position. semanticscholar.orgrsc.orgunibo.it Such methods often use a removable directing group to guide a metal catalyst to a specific C-H bond.

Another approach would be to start with a precursor that already contains a functional group at the 5-position that can be converted to a hydroxyl group. For example, a 5-amino-2,3-dihydrobenzofuran derivative could be synthesized. rsc.org The amino group could then be converted to a diazonium salt, which can be subsequently hydrolyzed to a hydroxyl group in a Sandmeyer-type reaction. nih.govresearchgate.netresearchgate.net

Method Description Key Considerations Reference(s)
Friedel-Crafts Acylation followed by Baeyer-Villiger Oxidation Introduction of an acetyl group via Friedel-Crafts, followed by oxidation with a peroxyacid to form an ester, and subsequent hydrolysis.Regioselectivity of the acylation step is crucial. The migratory aptitude of the aryl group in the Baeyer-Villiger oxidation must be favorable. nih.govorganic-chemistry.orgsigmaaldrich.comwikipedia.org
Directed C-H Hydroxylation Use of a directing group to guide a catalyst to the C5-H bond for selective hydroxylation.Requires the introduction and removal of the directing group. semanticscholar.orgrsc.orgunibo.it
Diazotization of a 5-Amino Precursor Synthesis of a 5-amino derivative, followed by conversion to a diazonium salt and hydrolysis.Requires a route to the 5-amino precursor. The diazotization and hydrolysis steps can sometimes have moderate yields. rsc.orgnih.govresearchgate.netresearchgate.net

Hydroxylation Methods for Benzofuran and Dihydrobenzofuran Cores

The introduction of a hydroxyl group at the 5-position of the benzofuran or dihydrobenzofuran skeleton is a critical step in the synthesis of this compound. Various methods have been developed for the hydroxylation of these heterocyclic systems.

One common strategy involves the use of starting materials that already contain the hydroxyl functionality or a precursor. For instance, hydroquinones can be used as substrates in oxidative coupling and cyclization reactions. A method utilizing phenyliodine(III) diacetate (PIDA) as an oxidant allows for the direct functionalization of the C(sp²)–H bond of hydroquinones, leading to the formation of 5-hydroxybenzofurans in a one-pot reaction. snnu.edu.cn The reaction proceeds through an in situ oxidative dearomatization followed by a coupling-cyclization sequence, with yields reported as high as 88% under optimized conditions using a ZnI₂ catalyst. snnu.edu.cn

Another approach involves the dihydroxylation of an alkene precursor. The Sharpless asymmetric dihydroxylation, for example, uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand and a stoichiometric co-oxidant like N-Methylmorpholine N-oxide (NMO). acs.org This method is renowned for its high degree of stereoselectivity in converting alkenes to syn-diols. acs.orgorganic-chemistry.org For arene cores, dihydroxylation can also be achieved, providing a route to vicinal diols on the aromatic ring which can then be further manipulated. acs.org

Furthermore, metal-catalyzed oxidative cyclization of appropriately substituted phenols can yield the desired hydroxylated dihydrobenzofuran core. youtube.com Visible-light-activated transition metal photocatalysis has been employed for oxidative [3+2] cycloadditions between phenols and alkenes, using benign terminal oxidants like ammonium persulfate to generate dihydrobenzofuran structures. acs.org

Table 1: Selected Hydroxylation and Cyclization Methods

Method Substrate Reagents/Catalyst Product Type Key Features Citations
Oxidative Coupling Hydroquinone & β-Dicarbonyl PIDA, ZnI₂ 5-Hydroxybenzofuran Direct C-H functionalization; one-pot synthesis snnu.edu.cn
Asymmetric Dihydroxylation Alkene OsO₄ (cat.), NMO, Chiral Ligand syn-Diol High stereoselectivity acs.orgorganic-chemistry.org
Photocatalytic Cycloaddition Phenol & Alkene Visible Light, Photocatalyst Dihydrobenzofuran Uses benign oxidant acs.org

Protecting Group Chemistry for the Hydroxyl Functionality

In multi-step syntheses involving the this compound scaffold, the reactivity of the phenolic hydroxyl group at the 5-position often necessitates the use of protecting groups. These groups prevent unwanted side reactions during subsequent chemical transformations on other parts of the molecule.

The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. Common strategies for protecting phenolic hydroxyls are applicable here. pearson.comwikipedia.org These include the formation of ethers, esters, and silyl (B83357) ethers.

Ethers: Methyl ethers (formed with reagents like dimethyl sulfate) and benzyl (B1604629) ethers (formed with benzyl bromide) are robust protecting groups. Cleavage of methyl ethers often requires harsh conditions (e.g., BBr₃), while benzyl ethers can be removed under milder hydrogenolysis conditions.

Silyl Ethers: Groups like trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and triisopropylsilyl (TIPS) are frequently used. nih.gov They are introduced by reacting the phenol with the corresponding silyl chloride in the presence of a base. Their stability to different reagents varies, and they are typically removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). capes.gov.br

Esters: Acetyl or benzoyl esters can be formed by reacting the phenol with the corresponding acyl chloride or anhydride. These are generally stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis.

In some synthetic contexts, the benzofuran ring system itself has been employed as a means to concurrently protect a phenol and another functional group, such as an aldehyde. capes.gov.bracs.orgnih.gov This specialized strategy, while not a direct protection of the 5-OH group, highlights the creative use of heterocyclic structures in complex synthesis. capes.gov.bracs.orgnih.gov

Table 2: Common Protecting Groups for Phenolic Hydroxyls

Protecting Group Type Example Protection Reagent Deprotection Condition Citation
Ether Methyl (Me) Dimethyl sulfate, Base BBr₃ pearson.com
Ether Benzyl (Bn) Benzyl bromide, Base H₂, Pd/C pearson.com
Silyl Ether Triisopropylsilyl (TIPS) TIPS-Cl, Imidazole TBAF nih.gov

Synthesis of Derivatives and Analogues of this compound

The synthesis of derivatives and analogues is essential for exploring the structure-activity relationships of the parent compound. Modifications can be targeted at the octyl chain, the 5-hydroxyl group, or the benzofuran ring itself. Furthermore, the synthesis of specific stereoisomers is of significant interest.

Modifications of the Octyl Chain

The long alkyl chain at the 2-position provides several opportunities for synthetic modification to introduce new functional groups.

Benzylic Functionalization: The carbon atom of the octyl chain attached directly to the benzofuran ring (the C1' position) is a benzylic position. This position is activated towards radical reactions due to the stability of the resulting benzylic radical. pearson.comrsc.org Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen at this position. pearson.comgoogle.com This halogen can then be displaced by various nucleophiles to introduce a range of functionalities. Direct benzylic oxidation can convert the CH₂ group to a carbonyl, providing another avenue for derivatization. acs.org

Terminal Functionalization: Achieving functionalization at the terminal (ω) position of the octyl chain is more challenging but can be accomplished through specific synthetic strategies. Palladium-catalyzed methods have been developed that enable the regioconvergent cross-coupling of secondary alkyl bromides (which can be formed from the alkane) to yield terminally arylated products. studymind.co.uk While complex, this demonstrates a pathway to C-C bond formation at the end of the alkyl chain. studymind.co.uk

Chain Modification via Precursors: An alternative to post-synthesis modification is to build the dihydrobenzofuran ring with an already functionalized side chain. For example, starting with a precursor like 1,2-epoxydecane (B1346635) instead of 1-octene (B94956) in a cyclization reaction could introduce a hydroxyl group at the adjacent (C2') position of the side chain.

Derivatization at the 5-Hydroxyl Group

The phenolic hydroxyl group is a prime site for derivatization, allowing for significant changes in the compound's physicochemical properties. Classical derivatization strategies for phenols are directly applicable. pearson.comwikipedia.org

Etherification: Alkylation of the hydroxyl group to form ethers can be achieved using alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base like potassium carbonate. This converts the phenol into an ether, altering its hydrogen-bonding capability and lipophilicity.

Esterification: Acylation with various acid chlorides or anhydrides yields esters. wikipedia.org This is a common method for creating prodrugs, as esters can be hydrolyzed back to the active phenol in vivo.

Phosphorylation: Reaction with phosphorylating agents can produce phosphate (B84403) esters, which can improve water solubility. pearson.com

Carbonate and Carbamate Formation: Reaction with chloroformates or isocyanates can yield carbonates and carbamates, respectively, which are other classes of derivatives with potentially altered biological profiles.

A pre-column derivatization method using p-bromophenacyl bromide (p-BPB) has been noted for tagging phenolic hydroxyl groups, which could be applied for analytical purposes or as a synthetic handle.

Ring-Substituted Analogues of the Benzofuran Moiety

Introducing substituents onto the aromatic portion of the dihydrobenzofuran moiety can be achieved in two main ways: by starting with a pre-substituted phenol or by direct substitution on the heterocyclic core.

Synthesis from Substituted Phenols: A versatile method is to begin the synthesis with a phenol that already contains the desired substituents. For example, using a substituted o-allylphenol in a palladium-catalyzed carboalkoxylation reaction allows for the construction of a wide range of functionalized 2,3-dihydrobenzofurans. Similarly, strategies starting from substituted o-nitrotoluenes and aromatic aldehydes provide access to diverse 2-aryl-5-substituted-2,3-dihydrobenzofurans.

Electrophilic Aromatic Substitution: The pre-formed this compound can undergo electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation. snnu.edu.cn The regiochemical outcome of these reactions is directed by the existing substituents. The 5-hydroxyl group and the heterocyclic oxygen atom are both activating, ortho-, para-directing groups. Therefore, substitution would be expected to occur at the C4, C6, and C7 positions, with the precise location depending on steric hindrance and the specific reaction conditions. The types of impurities and side products in such reactions depend heavily on the synthetic method and reaction conditions.

Stereoisomer Synthesis and Resolution

The C2 carbon of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers, (R)- and (S)-. The synthesis and separation of these stereoisomers are critical, as they often exhibit different biological activities.

Asymmetric Synthesis: Numerous methods have been developed for the enantioselective synthesis of 2,3-dihydrobenzofurans. These often involve transition-metal catalysis with chiral ligands. For example, rhodium-catalyzed reactions involving carbene insertion or palladium-catalyzed Heck reactions can achieve high levels of diastereoselectivity and enantioselectivity (>99% ee). capes.gov.br Copper-catalyzed asymmetric annulation reactions have also been used to produce enantioenriched 2,3-dihydrobenzofurans. Biocatalytic strategies, using engineered enzymes like myoglobins, have shown remarkable stereocontrol in the synthesis of complex dihydrobenzofuran scaffolds, achieving >99.9% de and ee.

Chiral Resolution: When a synthesis produces a racemic mixture, the enantiomers can be separated by chiral resolution. A common laboratory and industrial method is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a stationary phase that is itself chiral, leading to differential interaction with the two enantiomers and allowing for their separation. Another approach involves derivatizing the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by standard techniques like crystallization or chromatography. Subsequent removal of the chiral auxiliary regenerates the pure enantiomers. The analysis of diastereomeric esters (e.g., MTPA esters) by NMR or HPLC is a standard method to determine optical purity.

Table 3: Methods for Stereoisomer Control


Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the molecular structure.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-Octyl-2,3-dihydro-1-benzofuran-5-OL, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons on the dihydrofuran ring, the protons of the octyl chain, and the hydroxyl proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to the analysis.

Aromatic Protons: The protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific shifts and coupling constants would reveal their positions relative to the hydroxyl and dihydrofuran ring substituents.

Dihydrofuran Ring Protons: The protons at the C2 and C3 positions of the dihydrofuran ring would exhibit characteristic shifts. The proton at the chiral center (C2) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons (C3) and the protons of the octyl chain. The C3 protons, being diastereotopic, would likely appear as two separate multiplets.

Octyl Chain Protons: The long alkyl chain would show a series of overlapping multiplets in the upfield region of the spectrum (typically δ 0.8-1.6 ppm), with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

Hydroxyl Proton: The phenolic hydroxyl proton would appear as a singlet, the chemical shift of which can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) provides a count of the unique carbon atoms in a molecule. The spectrum of this compound would show 16 distinct signals corresponding to each carbon atom.

Aromatic Carbons: The carbons of the benzene ring would resonate in the downfield region (typically δ 110-160 ppm). The carbon bearing the hydroxyl group (C5) and the carbons of the fused ring system (C3a and C7a) would have characteristic chemical shifts.

Dihydrofuran Ring Carbons: The C2 and C3 carbons would be found in the aliphatic region of the spectrum, with the C2 carbon (bearing the octyl group and adjacent to the oxygen) being more downfield than the C3 carbon.

Octyl Chain Carbons: The eight carbons of the octyl chain would appear in the upfield region (typically δ 10-40 ppm).

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). It would be used to trace the connectivity within the aromatic ring, the dihydrofuran ring, and the octyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the direct assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying connections across quaternary carbons (carbons with no attached protons), such as C3a, C5, and C7a, and for confirming the link between the octyl group and the C2 position of the dihydrofuran ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound (C₁₆H₂₄O₂), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, which are typically expressed in wavenumbers (cm⁻¹).

The IR spectrum of this compound is expected to exhibit several key absorption bands that correspond to its distinct structural features: the hydroxyl group, the ether linkage within the dihydrobenzofuran ring, the aromatic ring, and the long alkyl (octyl) chain.

A broad absorption band is anticipated in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is a result of hydrogen bonding. The presence of the ether group within the dihydrofuran ring is indicated by a C-O stretching vibration, which typically appears in the 1250-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are expected to be observed around 3100-3000 cm⁻¹, while the C-H stretching vibrations of the octyl group's CH₂ and CH₃ groups will produce strong absorptions in the 2960-2850 cm⁻¹ region. libretexts.org

Furthermore, the C=C stretching vibrations of the aromatic benzene ring are expected to cause absorptions in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations of the substituted aromatic ring can also provide information about the substitution pattern and typically appear in the 900-675 cm⁻¹ range.

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic Hydroxyl (-OH) O-H Stretch (H-bonded) 3500 - 3200 (broad)
Alkyl C-H C-H Stretch 2960 - 2850
Aromatic C-H C-H Stretch 3100 - 3000
Aromatic C=C C=C Stretch 1600 - 1450
Ether (C-O-C) C-O Stretch 1250 - 1000
Aromatic C-H Bend Out-of-plane Bend 900 - 675

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.

The UV-Vis spectrum of this compound is primarily influenced by the electronic transitions of the substituted benzene ring. The presence of the hydroxyl and ether oxygen atoms as auxochromes (groups that modify the absorption of a chromophore) attached to the aromatic ring affects the position and intensity of the absorption bands.

Typically, benzene and its simple derivatives exhibit two main absorption bands in the UV region. The first, known as the E-band (from ethylenic), appears around 200 nm and is due to a π → π* transition. The second, the B-band (from benzenoid), is found in the 230-270 nm region and arises from another π → π* transition. The B-band often shows fine vibrational structure.

For this compound, the phenolic hydroxyl group and the ether linkage are expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands, a phenomenon also known as a red shift. This is due to the donation of non-bonding electrons from the oxygen atoms to the aromatic π-system, which delocalizes the π-electrons and reduces the energy gap between the ground and excited states. The long alkyl chain is not a chromophore and is not expected to significantly contribute to the UV-Vis absorption.

Derivative spectroscopy can be a useful technique to enhance the resolution of overlapping spectral bands and to more accurately determine the λmax values. ijcrt.orgyoutube.comslideshare.net

Table 2: Expected UV-Vis Absorption Maxima for this compound

Electronic Transition Typical Region for Substituted Benzenes (nm) Expected Effect of Substituents
π → π* (E-band) ~200 - 220 Bathochromic shift
π → π* (B-band) ~250 - 290 Bathochromic shift and potential loss of fine structure

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic and structural properties of a molecule. These methods, based on the principles of quantum mechanics, can provide detailed information about electron distribution, molecular orbital energies, and molecular geometry.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict various molecular properties. For a molecule like 2-Octyl-2,3-dihydro-1-benzofuran-5-OL, DFT calculations could be used to determine key electronic parameters that influence its reactivity and spectroscopic characteristics. dergipark.org.trresearchgate.netnih.gov

Theoretical studies on similar heterocyclic compounds have utilized DFT methods, such as B3LYP and B3PW91, to calculate properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. dergipark.org.trresearchgate.net The energy difference between HOMO and LUMO is crucial as it relates to the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

Molecular electrostatic potential (MEP) maps, which can also be generated using DFT, are valuable for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and furan (B31954) ether groups, indicating regions susceptible to electrophilic attack, and positive potential around the hydrogen atoms.

Illustrative Data Table: Predicted Electronic Properties of this compound using DFT

PropertyPredicted ValueSignificance
HOMO Energy-Relates to electron-donating ability
LUMO Energy-Relates to electron-accepting ability
HOMO-LUMO Gap-Indicator of chemical reactivity and stability
Dipole Moment-Measures the polarity of the molecule

Ab initio methods, such as Hartree-Fock (HF), are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods can be computationally intensive but offer high accuracy for predicting molecular properties. For this compound, ab initio calculations could provide precise predictions of its geometry, vibrational frequencies, and electronic properties. researchgate.net

In computational studies of related molecules, ab initio methods have been used to refine the understanding of molecular structure and energetics. researchgate.net These calculations can be particularly useful for studying excited states and reaction mechanisms, providing a detailed picture of the molecule's behavior at the quantum level.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a flexible molecule like this compound, which possesses a long octyl chain, understanding its preferred conformations is crucial as this can influence its biological activity.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. Energy minimization calculations, often performed using DFT or other quantum mechanical methods, can then be used to determine the most stable three-dimensional structure of the molecule. This information is vital for understanding how the molecule might interact with a biological receptor. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the interactions between molecules and to simulate their behavior over time. These methods are particularly valuable in drug discovery for predicting how a ligand might bind to a protein target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfums.ac.ir In the context of this compound, molecular docking could be used to predict its binding affinity and mode of interaction with a specific protein target. Benzofuran (B130515) derivatives have been investigated as potential inhibitors of various enzymes, and docking studies are a key part of this research. nih.govptfarm.plresearchgate.net

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the strength of the interaction. The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding.

Illustrative Data Table: Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterPredicted ValueDescription
Binding Affinity (kcal/mol)-The predicted free energy of binding. More negative values indicate stronger binding.
Key Interacting Residues-The amino acid residues in the protein's binding site that form significant interactions with the ligand.
Types of Interactions-e.g., Hydrogen bonds, hydrophobic interactions, pi-pi stacking.

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. An MD simulation of this compound, both alone in solution and in complex with a protein, would provide insights into its conformational flexibility and the stability of its interactions. uq.edu.au

By simulating the movements of atoms and molecules over time, MD can reveal how the ligand and protein adapt to each other upon binding and can help to validate the results of molecular docking studies. These simulations can provide a more dynamic and realistic picture of the ligand-protein interaction.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are computational tools used to predict the biological activity and physicochemical properties of chemical compounds based on their molecular structure.

Predictive Modeling for Biological Activity

Predictive QSAR models for this compound would involve correlating its structural features with a specific biological endpoint. This process would begin by calculating a series of molecular descriptors that quantify various aspects of the molecule's topology, geometry, and electronic properties. These descriptors would then be used to build a mathematical model, often through machine learning algorithms, to predict the activity of new compounds. For a compound like this compound, researchers might investigate its potential as an antioxidant, an anti-inflammatory agent, or a ligand for a specific receptor.

Illustrative Molecular Descriptors for QSAR Modeling:

Descriptor TypeExample DescriptorsPotential Predicted Activity
Topological Molecular Weight, Zagreb Index, Balaban IndexGeneral biological activity, toxicity
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesReceptor binding affinity, reactivity
Hydrophobic LogP (Octanol-Water Partition Coefficient)Membrane permeability, bioavailability
Steric Molar Refractivity, van der Waals VolumeLigand-receptor steric complementarity

Computational Assessment of Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound can be assessed using computational methods rooted in quantum chemistry. These studies would likely focus on the phenolic hydroxyl group and the aromatic ring as the primary sites for chemical reactions. Reactivity indices derived from conceptual Density Functional Theory (DFT), such as local softness and the Fukui function, would be calculated to predict the most probable sites for electrophilic or nucleophilic attack. For instance, the analysis might predict that electrophilic substitution would preferentially occur at specific positions on the benzene (B151609) ring, guided by the directing effects of the hydroxyl and dihydrofuran moieties.

Analysis of Frontier Molecular Orbitals (FMO) and Electrostatic Potential (MEP)

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP) provides significant insights into the chemical reactivity and intermolecular interactions of a molecule.

The HOMO represents the ability of a molecule to donate electrons, indicating sites susceptible to electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system and the oxygen atom of the hydroxyl group. The LUMO signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles, such as the phenolic oxygen. Regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic interaction.

Theoretical Spectroscopic Predictions

Computational methods can accurately predict various types of molecular spectra, which are invaluable for the identification and structural elucidation of compounds.

Computational NMR Chemical Shift Prediction

Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted shifts, when compared to experimental data, can confirm the proposed structure and help in the assignment of complex spectra. The calculations would account for the chemical environment of each nucleus, including shielding and deshielding effects from the aromatic ring and substituent groups.

Illustrative Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)
C (Phenolic)150-160
C (Aromatic)110-140
C (Dihydrofuran)70-90
C (Octyl Chain)14-40

Vibrational Frequency Calculations for IR and Raman Spectra

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These calculations would help in identifying the characteristic absorption bands for the functional groups present in this compound, such as the O-H stretch of the phenol (B47542), the C-O stretches of the ether and alcohol, and the various C-H and C=C vibrations of the aromatic ring and alkyl chain.

Chemical Reactivity and Mechanistic Studies

Reaction Pathways and Mechanisms for Dihydrobenzofuran Formation

The synthesis of the 2,3-dihydrobenzofuran (B1216630) skeleton, the core of the title compound, can be achieved through various strategic approaches. These methods often involve intramolecular cyclization or intermolecular cycloaddition reactions, leveraging the reactivity of phenolic precursors.

Oxidative coupling is a primary and biomimetic route for constructing the dihydrobenzofuran framework. This process typically involves the oxidation of a phenol (B47542) to generate a phenoxyl radical or a phenoxonium cation, which then undergoes cyclization.

Oxidative Coupling: Phenols can undergo oxidative [3+2] cycloadditions with alkenes to form the dihydrobenzofuran ring. nih.gov This can be initiated by various oxidants, including silver(I) oxide or through photocatalysis. nih.govscielo.br The mechanism involves the generation of a reactive phenoxonium cation that is trapped by an electron-rich olefin. nih.govacs.org For instance, the reaction of a substituted phenol with an appropriate octyl-containing alkene under oxidative conditions would be a direct pathway.

C-H Functionalization: An alternative involves the direct intramolecular functionalization of an aryl C-H bond. nih.gov This can be achieved using hypervalent iodine reagents and copper catalysts, which proceed under mild conditions. The proposed mechanism involves the formation of a diaryl-λ³-iodane intermediate, followed by copper-catalyzed oxidative insertion and reductive elimination to form the C-O bond, completing the furan (B31954) ring. nih.gov

Reductive Transformations: While the formation is often oxidative, reductive processes are key in the transformation of related compounds. The hydrodeoxygenation (HDO) of dihydrobenzofurans over catalysts like NiMoP/Al₂O₃ involves the hydrogenation of the aromatic ring followed by cleavage of the C-O bond. researchgate.netresearchgate.net Conversely, dehydrogenation of the dihydrofuran ring using reagents like dichlorodicyanobenzoquinone (DDQ) can be used to aromatize the system to the corresponding benzofuran (B130515). cdnsciencepub.com

Cycloaddition reactions are among the most efficient methods for assembling the five-membered heterocyclic ring of dihydrobenzofurans. nih.gov

[3+2] Cycloadditions: This is a prominent pathway where a three-atom component (derived from a phenol) reacts with a two-atom component (an alkene). Photocatalytic methods using visible light and a ruthenium-based catalyst can facilitate the oxidative [3+2] cycloaddition of phenols with electron-rich styrenes. nih.gov Anodic oxidation of phenols in the presence of unactivated alkenes also leads to dihydrobenzofuran skeletons via an electrogenerated phenoxonium cation intermediate. acs.orgacs.org

[4+1] Cycloadditions: Formal [4+1] cycloaddition reactions provide another route. These can involve the reaction of o-quinone methides, generated in situ, with a one-carbon component like an isocyanide or a phosphorus(III) species. organic-chemistry.orgcnr.it This strategy is effective for creating dihydrobenzofurans with a substituted C2 position.

Transition Metal-Catalyzed Annulations: Rhodium(III)-catalyzed C-H activation followed by a [3+2] annulation of N-phenoxyacetamides with dienes is a modern approach to construct the dihydrobenzofuran core. nih.govorganic-chemistry.org Palladium-catalyzed reactions, such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, also yield substituted 2,3-dihydrobenzofurans with high control over regiochemistry. organic-chemistry.org

Table 1: Comparison of Dihydrobenzofuran Formation Methods
MethodKey Intermediates/ReagentsMechanism TypeKey Features
Oxidative Coupling Phenols, Alkenes, Ag₂O, PhotocatalystsRadical/Cationic CyclizationBiomimetic, mild conditions possible. nih.govscielo.br
C-H Functionalization Hypervalent Iodine, Cu CatalystsOrganometallicMild conditions, avoids harsh oxidants. nih.gov
[3+2] Cycloaddition Phenols, Alkenes, Ru(bpz)₃²⁺, Anodic OxidationPericyclic/StepwiseHigh efficiency, modular assembly. nih.govacs.org
[4+1] Cycloaddition o-Quinone Methides, IsocyanidesPericyclic/StepwiseAccess to diverse C2/C3 substitutions. organic-chemistry.orgcnr.it
Rh-Catalyzed Annulation N-Phenoxyacetamides, Dienes, [RhCp*Cl₂]₂Organometallic C-H ActivationHigh chemoselectivity and functional group tolerance. nih.gov

Reactivity of the Dihydrobenzofuran Ring System

The dihydrobenzofuran ring system in 2-Octyl-2,3-dihydro-1-benzofuran-5-OL exhibits reactivity in both the aromatic benzene (B151609) portion and the saturated furan portion.

The benzene ring is activated towards electrophilic aromatic substitution (EAS) by two electron-donating groups: the ether oxygen of the furan ring and the 5-hydroxyl group. libretexts.org Both are powerful activating groups that direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

Directing Effects: The ether oxygen directs electrophiles to the C4 and C6 positions. The 5-hydroxyl group strongly directs to the C4 and C6 positions. The combined effect of these two groups makes the C4 and C6 positions highly nucleophilic and susceptible to electrophilic attack.

Common EAS Reactions: The compound is expected to readily undergo reactions such as halogenation (with Cl₂, Br₂), nitration (with HNO₃/H₂SO₄), sulfonation (with SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. msu.eduyoutube.com Due to the high activation, these reactions would likely proceed under mild conditions. For example, bromination of a similar activated ring, methoxybenzene, is very rapid. msu.edu

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReactionReagentExpected Major ProductsRationale
Bromination Br₂ / FeBr₃ (or milder)4-Bromo and 6-Bromo derivativesStrong activation and ortho, para-directing effect of -OH and -OR groups. msu.edu
Nitration HNO₃ / H₂SO₄ (dilute)4-Nitro and 6-Nitro derivativesHigh reactivity requires mild nitrating conditions to avoid over-reaction. youtube.com
Friedel-Crafts Acylation RCOCl / AlCl₃6-Acyl derivativeThe C6 position is sterically more accessible than the C4 position, which is flanked by two groups. researchgate.net

The dihydrofuran portion of the molecule is a saturated five-membered ether ring and has its own distinct reactivity.

Ring Opening: The furan ring is susceptible to oxidative cleavage. Cytochrome P450-catalyzed oxidation of furan rings can lead to the formation of reactive electrophilic intermediates like epoxides or cis-enediones, which can subsequently react with nucleophiles, leading to ring-opened products. nih.gov Stronger oxidizing agents can also cause ring-opening. pharmaguideline.com

C-O Bond Cleavage: The ether bond (C-O) can be cleaved under certain conditions. For example, during hydrodeoxygenation processes, the C(sp³)-O bond in the dihydrofuran ring can be cleaved, leading to the formation of phenolic compounds like 2-alkylphenols. researchgate.net

Aromatization: The dihydrofuran ring can be oxidized to form the corresponding aromatic benzofuran. This dehydrogenation reaction is a common transformation and can be achieved with various oxidizing agents. cdnsciencepub.comnih.gov This process restores aromaticity to the heterocyclic ring, significantly altering the compound's properties.

Role of the 5-Hydroxyl Group in Chemical Reactions

The 5-hydroxyl group is not merely a passive substituent; it actively participates in and directs the reactivity of the entire molecule.

Directing Group in EAS: As mentioned, the -OH group is a strongly activating, ortho, para-director for electrophilic aromatic substitution, making the C4 and C6 positions highly reactive. libretexts.org Its electron-donating resonance effect greatly enhances the nucleophilicity of the benzene ring. libretexts.org

Radical Scavenging: Phenolic hydroxyl groups are known to be excellent hydrogen atom donors, which is the basis for their antioxidant and radical scavenging activity. The -OH group in the 5-position can donate its hydrogen atom to a radical, forming a stable phenoxyl radical. This stability is enhanced by resonance delocalization of the unpaired electron across the aromatic system and into the ether oxygen of the furan ring. clockss.org The five-membered ring structure provides a favorable orientation for the lone pairs of the ring oxygen to stabilize the resulting radical. clockss.org

Participation in Synthesis: The hydroxyl group is often essential for the synthesis of the dihydrobenzofuran ring itself, particularly in oxidative coupling reactions where it is converted into a phenoxyl radical to initiate cyclization. nih.govscielo.br

Chemical Handle for Derivatization: The hydroxyl group serves as a functional handle for further chemical modifications. It can be alkylated to form an ether, acylated to form an ester, or used to direct metal-catalyzed C-H activation at adjacent positions. acs.orggoogle.com For example, treatment with a base and an alkyl halide would convert it to the corresponding alkoxy derivative.

Influence of the 2-Octyl Substituent on Reactivity and Selectivity

The presence of a long-chain alkyl substituent, such as an octyl group, at the 2-position of the 2,3-dihydro-1-benzofuran-5-ol core is predicted to exert significant influence on the molecule's chemical reactivity and the selectivity of its reactions. These effects can be broadly categorized into electronic and steric influences. While specific mechanistic studies and reactivity data for this compound are not extensively available in the public domain, the following analysis is based on established principles of organic chemistry and data from analogous substituted aromatic and heterocyclic systems.

Electronic Effects

Alkyl groups, including the octyl substituent, are generally considered to be weakly electron-donating through an inductive effect (+I). libretexts.orglumenlearning.comlibretexts.org This effect arises from the polarization of the sigma (σ) bonds between the sp3-hybridized carbons of the alkyl chain and the sp2-hybridized carbon of the dihydrobenzofuran ring. The octyl group, by pushing electron density towards the ring, can subtly increase the nucleophilicity of the aromatic portion of the molecule.

This enhanced electron density makes the aromatic ring more susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The hydroxyl group at the 5-position is a strong activating group and an ortho-, para-director due to its ability to donate a lone pair of electrons into the aromatic system via resonance. The additional inductive effect of the 2-octyl group, while weaker than the resonance effect of the hydroxyl group, further enhances the activation of the ring towards electrophiles.

The directing influence of the substituents on the benzene ring portion of the molecule is crucial in determining the regioselectivity of electrophilic substitution reactions. The hydroxyl group at C-5 directs incoming electrophiles to the ortho positions (C-4 and C-6). The dihydrofuran ring itself can be considered a substituent on the benzene ring, and its electronic influence, coupled with that of the 2-octyl group, would modulate the reactivity at these positions.

Steric Effects

The most significant influence of the 2-octyl substituent is likely to be steric hindrance. The long and flexible octyl chain can physically obstruct the approach of reagents to nearby reactive sites. This steric bulk can have a profound impact on both the rate and the regioselectivity of reactions.

In the context of electrophilic aromatic substitution, the steric hindrance from the 2-octyl group, which is adjacent to the C-3 position of the dihydrofuran ring, would likely have a minimal direct effect on the reactivity of the aromatic ring positions C-4 and C-6. However, in reactions involving the dihydrofuran ring itself or the phenolic hydroxyl group, the steric presence of the octyl chain could be more pronounced.

For instance, in reactions where a reagent needs to approach the oxygen atom of the furan ring or the C-2 or C-3 positions, the octyl group could significantly slow down the reaction rate compared to a smaller substituent like a methyl group.

Furthermore, steric hindrance can play a crucial role in directing the outcome of reactions where multiple products are possible. For example, if a reaction could occur at either the C-4 or C-6 position of the aromatic ring, the steric bulk of the nearby dihydrofuran ring with its large octyl substituent might favor substitution at the more accessible C-6 position.

A study on 2,2-dialkyl-2,3-dihydro-5-hydroxybenzofuran derivatives in the context of antioxidant activity noted that the length of the alkyl side chains can influence properties such as inter-membrane mobility. nih.gov While this is not a direct measure of chemical reactivity, it highlights that long alkyl chains can impact the molecule's interaction with its environment, which can be a factor in reaction kinetics, particularly in heterogeneous or biological systems.

Influence on Selectivity

The interplay of electronic and steric effects governs the selectivity of reactions involving this compound.

Regioselectivity in Electrophilic Aromatic Substitution: The primary directing influence will be the strongly activating and ortho-, para-directing hydroxyl group at C-5. The 2-octyl group's weak activating nature will reinforce this, but its steric presence may lead to a preference for substitution at the less hindered C-6 position over the C-4 position.

Stereoselectivity: For reactions involving the chiral center at C-2, the bulky octyl group would be expected to exert significant stereocontrol. Reagents would preferentially approach from the face of the molecule opposite to the octyl group, leading to the formation of one diastereomer in preference to the other if a new stereocenter is formed.

The following table summarizes the predicted influence of the 2-octyl substituent on the reactivity and selectivity of this compound.

FeaturePredicted Influence of the 2-Octyl SubstituentRationale
Reactivity of the Aromatic Ring Slight activation towards electrophilic substitution.Weak inductive electron-donating effect (+I) of the alkyl group.
Regioselectivity of EAS Favors substitution at the C-6 position over the C-4 position.Steric hindrance from the dihydrofuran ring and the bulky 2-octyl group may disfavor attack at the more crowded C-4 position.
Reactivity of the Dihydrofuran Ring Potential decrease in reactivity for reactions at or near the C-2 position.Steric hindrance from the octyl chain impeding the approach of reagents.
Stereoselectivity High degree of stereocontrol in reactions at or near the C-2 chiral center.The bulky octyl group will direct incoming reagents to the opposite face of the molecule.

It is important to reiterate that these predictions are based on general principles and that detailed mechanistic studies with experimental data are required for a definitive understanding of the influence of the 2-octyl substituent on the chemical reactivity and selectivity of this compound.

Occurrence and Isolation from Natural Sources

Identification of Related Dihydrobenzofuran and Benzofuran (B130515) Derivatives in Nature

While 2-Octyl-2,3-dihydro-1-benzofuran-5-OL itself is not extensively documented as a natural product, the core structure of dihydrobenzofuran and benzofuran is a recurring motif in a multitude of compounds isolated from plants, fungi, and other organisms. nih.govnih.govresearchgate.net These compounds exhibit a wide range of biological activities and have garnered interest for their potential therapeutic applications. nih.govresearchgate.net

The benzofuran framework is a key structural component in many natural products. nih.govnih.gov For instance, psoralen, a furocoumarin found in plants like limes and lemons, possesses a benzofuran ring fused with a coumarin. nih.gov Another example is angelicin, derived from the fruit of Psoralea corylifolia L., which is structurally related to psoralen. nih.gov The antifungal agent griseofulvin, produced by the fungus Penicillium griseofulvinum, features a complex structure that includes a benzofuran moiety. wikipedia.orgresearchgate.net

Dihydrobenzofuran derivatives are also prevalent in nature. Many of these compounds are classified as alkaloids, neolignans, and isoflavonoids. researchgate.net The structural diversity of these naturally occurring compounds is vast, with various substitutions on the benzofuran or dihydrobenzofuran nucleus.

Below is a table of selected naturally occurring benzofuran and dihydrobenzofuran derivatives:

Interactive Data Table: Naturally Occurring Benzofuran and Dihydrobenzofuran Derivatives
Compound NameCore StructureNatural Source(s)
AilanthoidolBenzofuranZanthoxylum ailanthoidol nih.gov
AmiodaroneBenzofuran(Synthetic, but a key derivative) nih.gov
BufuralolBenzofuran(Synthetic, but a key derivative) nih.gov
PsoralenBenzofuran (Furocoumarin)Limes, lemons, parsnips nih.gov
AngelicinBenzofuran (Furocoumarin)Psoralea corylifolia L. nih.gov
GriseofulvinBenzofuranPenicillium griseofulvinum wikipedia.orgresearchgate.net
RocaglamideDihydrobenzofuranAglaia species
Furaquinocin ADihydrobenzofuranStreptomyces species
(+)-DecursivineDihydrobenzofuranPeucedanum decursivum
TremetoneDihydrobenzofuranWhite snakeroot (Ageratina altissima)

Extraction and Isolation Methodologies for Natural Products

The extraction and isolation of benzofuran and dihydrobenzofuran derivatives from their natural sources involve a series of standard and advanced phytochemical techniques. The initial step is typically the collection and preparation of the biological material, which may include drying and grinding to increase the surface area for extraction.

Solvent extraction is a common primary step. The choice of solvent is crucial and depends on the polarity of the target compounds. For moderately polar compounds like many hydroxylated dihydrobenzofurans, solvents such as ethanol, methanol, or ethyl acetate (B1210297) are frequently employed. researchgate.net For instance, a methanolic extraction process has been used to obtain benzofuran derivatives, with subsequent analysis by gas chromatography and mass spectroscopy (GC-MS). researchgate.net

Following extraction, the crude extract, which is a complex mixture of various compounds, undergoes further purification. Chromatographic techniques are indispensable at this stage. These may include:

Column Chromatography: Often used for the initial separation of the crude extract into fractions of varying polarity.

Thin-Layer Chromatography (TLC): Utilized for monitoring the separation process and identifying fractions containing the desired compounds.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification and isolation of individual compounds.

In some cases, the isolated compounds are further characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate their precise chemical structure.

Biosynthetic Pathways of Benzofuran-Type Compounds

The biosynthesis of benzofuran and dihydrobenzofuran derivatives in nature often involves complex enzymatic pathways. While the specific pathway for this compound is not detailed in the literature, the biosynthesis of related compounds provides insights into the general strategies employed by organisms.

A well-studied example is the biosynthesis of griseofulvin by the fungus Penicillium griseofulvinum. wikipedia.org This pathway begins with the synthesis of a 14-carbon poly-β-keto chain by a polyketide synthase (PKS). This linear chain then undergoes cyclization and aromatization through Claisen and aldol condensations to form a benzophenone intermediate. Subsequent enzymatic modifications, including methylation by S-adenosyl methionine (SAM) and halogenation, lead to the formation of griseophenone B. A phenolic oxidation and radical coupling reaction then form the characteristic tetrahydrofuranone ring of the grisan skeleton. The final steps involve O-methylation and a stereoselective reduction to yield griseofulvin. wikipedia.org

This polyketide pathway is a common route for the biosynthesis of aromatic compounds in fungi and bacteria. It is plausible that other benzofuran and dihydrobenzofuran derivatives, particularly those found in microorganisms, are also synthesized through similar polyketide or mixed shikimate-polyketide pathways. In plants, the biosynthesis of many phenolic compounds, which can serve as precursors to benzofurans, often proceeds through the shikimate pathway, leading to the formation of phenylalanine and tyrosine. These amino acids can then be converted into a variety of secondary metabolites, including the building blocks for heterocyclic compounds.

Environmental Fate and Transformation

Mechanisms of Environmental Degradation

The environmental degradation of 2-Octyl-2,3-dihydro-1-benzofuran-5-OL is anticipated to proceed through both abiotic and biotic pathways. These processes will likely act in concert to break down the molecule into simpler, less complex substances.

Abiotic degradation of phenolic compounds, such as the 5-hydroxybenzofuran portion of the target molecule, is significantly influenced by photochemical reactions. Exposure to sunlight, particularly UV radiation, can initiate the degradation of phenolic compounds in aqueous environments nih.govnih.gov. The presence of hydroxyl radicals (•OH), which are highly reactive species formed photochemically in water, can lead to the oxidation and transformation of phenols nih.gov. Studies on 4-tert-octylphenol have shown that its photodegradation is promoted by the presence of Fe(III) and results in the formation of intermediates like 4-tert-octyl catechol nih.gov. The rate of these photochemical reactions can be influenced by factors such as pH and the presence of other organic matter in the water, which can act as photosensitizers or quenchers iwaponline.comresearchgate.net. For instance, the photoionization of phenol (B47542) has been observed to be significantly faster at the air-water interface compared to the bulk aqueous phase nih.gov.

The degradation of the benzofuran (B130515) structure itself can also be influenced by abiotic factors. While specific data on the abiotic hydrolysis of 2,3-dihydrobenzofurans is limited, the stability of the ether linkage in the furan (B31954) ring is a consideration. However, given the phenolic nature of the compound, photochemical processes are expected to be a more significant abiotic degradation pathway.

Table 1: Abiotic Transformation of Structurally Related Compounds

Compound Class Abiotic Process Key Findings
Alkylphenols Photodegradation Promoted by UV light and hydroxyl radicals. Can be influenced by pH and presence of metal ions like Fe(III). Leads to the formation of hydroxylated intermediates such as catechols nih.govnih.gov.
Phenols Photochemical Reactions Can undergo rapid photoionization at air-water interfaces. Oxidation by hydroxyl radicals can lead to the formation of toxic α,β-unsaturated enedials and oxoenals nih.govnih.gov.

The biodegradation of this compound is expected to be carried out by a diverse range of microorganisms, including bacteria and fungi, which are known to degrade structurally similar compounds researchgate.netresearchgate.netnih.gov. The degradation process will likely involve enzymatic attacks on both the aromatic ring system and the octyl side chain.

Bacterial Degradation: Bacteria, particularly species from the genera Pseudomonas and Sphingomonas, are well-known for their ability to degrade aromatic compounds researchgate.netmicrobiologyresearch.orgnih.gov. The degradation of the benzofuran moiety is anticipated to be initiated by dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring, leading to ring cleavage researchgate.netnih.gov. For substituted dibenzofurans, the initial dioxygenation often occurs on the nonsubstituted aromatic ring researchgate.netelsevierpure.com.

The long-chain alkylphenol component of the molecule is also susceptible to bacterial degradation. The initial step often involves hydroxylation of the aromatic ring, catalyzed by phenol hydroxylases, to form catechols. These catechols then undergo either ortho or meta ring cleavage, leading to intermediates that can enter central metabolic pathways microbiologyresearch.orgnih.gov. An alternative pathway observed for some alkylphenols with branched alkyl chains is ipso-hydroxylation, where the initial enzymatic attack occurs at the carbon atom of the aromatic ring that is attached to the alkyl group, potentially leading to the detachment of the alkyl chain as an alcohol core.ac.uknih.gov.

Fungal Degradation: Filamentous fungi are also capable of degrading complex aromatic compounds, including dibenzofurans and alkylphenols researchgate.netnih.govcolab.ws. Fungal degradation can proceed through the action of monooxygenase systems, leading to the formation of hydroxylated intermediates colab.ws. For long-chain alkylphenols, fungi may employ pathways involving alkyl chain oxidation or the formation of phenolic polymers through the action of intracellular and extracellular oxidative enzymes researchgate.netnih.gov.

Table 2: Microbial Degradation of Structurally Related Compounds

Compound Class Microorganism Type Key Degradation Mechanisms
Dibenzofurans Bacteria (e.g., Terrabacter, Pseudomonas) Angular dioxygenation leading to ring cleavage and formation of intermediates like salicylic acid researchgate.netelsevierpure.com.
Dibenzofurans Fungi Monooxygenase-catalyzed hydroxylation of the aromatic rings colab.ws.
Long-chain Alkylphenols Bacteria (e.g., Pseudomonas, Sphingomonas) Aromatic ring hydroxylation followed by ortho or meta ring cleavage. Ipso-hydroxylation for some branched isomers leading to alkyl chain detachment researchgate.netmicrobiologyresearch.orgcore.ac.uk.
Long-chain Alkylphenols Fungi Alkyl chain oxidation and formation of phenolic polymers via oxidative enzymes researchgate.netnih.gov.

Metabolite Identification from Degradation Pathways

Based on the known degradation pathways of structurally similar compounds, a number of potential metabolites can be predicted for the degradation of this compound.

From the Benzofuran Ring: Microbial degradation of the benzofuran ring is likely to proceed through initial dihydroxylation followed by ring cleavage. This could lead to the formation of substituted catechols and subsequently, aliphatic acids that can be funneled into the tricarboxylic acid (TCA) cycle microbiologyresearch.orgmdpi.com. For dibenzofuran, salicylic acid has been identified as a key metabolite researchgate.net. It is plausible that analogous carboxylated aromatic intermediates could be formed from the degradation of the benzofuran ring of the target compound.

From the Octyl Side Chain: The degradation of the octyl side chain could occur through several mechanisms. One possibility is terminal oxidation of the alkyl chain to form a carboxylic acid, followed by β-oxidation, which would shorten the chain by two carbons in each cycle. Another potential pathway, particularly for bacteria employing an ipso-hydroxylation mechanism, is the detachment of the octyl group as an alcohol core.ac.uk. For example, the degradation of certain nonylphenol isomers by Sphingomonas xenophaga Bayram resulted in the formation of the corresponding C9 alcohols researchgate.net.

Potential Intermediate Metabolites:

Hydroxylated derivatives: Initial enzymatic attack by mono- or dioxygenases could lead to the formation of di- or tri-hydroxylated analogs of the parent compound.

Catecholic intermediates: Following hydroxylation, catechols are common intermediates before ring cleavage.

Ring cleavage products: These would be aliphatic acids resulting from the opening of the aromatic ring.

Octanol and related oxidation products: If the alkyl chain is detached, octanol and its subsequent oxidation products (e.g., octanoic acid) are likely metabolites.

Short-chain fatty acids: Complete degradation of both the ring structure and the alkyl chain would ultimately lead to the formation of simple organic acids that can be mineralized to CO2 and water.

It is important to note that in some cases, the initial degradation products can be more persistent or toxic than the parent compound, although further degradation usually leads to less harmful substances nih.gov.

Table 3: Potential Metabolites from the Degradation of this compound

Structural Moiety Predicted Metabolite Class Example(s) from Related Compounds
Benzofuran Ring Dihydroxylated intermediates 2,3-dihydroxy-2,3-dihydrodibenzofuran (from dibenzofuran) nih.gov
Benzofuran Ring Catechols 4-Alkylcatechols (from alkylphenols) microbiologyresearch.org
Benzofuran Ring Ring cleavage products (aliphatic acids) 2-hydroxypent-2,4-dienoic acid (from 2-alkylphenols) core.ac.uk
Benzofuran Ring Carboxylated aromatics Salicylic acid (from dibenzofuran) researchgate.net
Octyl Side Chain Alcohols 3,6-dimethylheptan-3-ol (from a nonylphenol isomer) core.ac.uk
Octyl Side Chain Carboxylic acids Octanoic acid (via β-oxidation)

Advanced Research Applications in Chemical Sciences

Role as Synthetic Intermediates for Complex Molecular Architectures

The 2,3-dihydrobenzofuran (B1216630) scaffold is a core component in a multitude of biologically active natural products and synthetic compounds. The specific substitution pattern of 2-Octyl-2,3-dihydro-1-benzofuran-5-OL offers several strategic advantages for its use as a synthetic intermediate in the construction of more complex molecular architectures.

The synthesis of the 2,3-dihydrobenzofuran core itself can be achieved through various modern synthetic methodologies, including transition metal-catalyzed reactions. For instance, rhodium-catalyzed enantioselective intermolecular C-H insertion, followed by a palladium-catalyzed C-H activation/C-O cyclization, represents a powerful strategy for the stereocontrolled synthesis of such scaffolds nih.gov. These methods allow for the precise installation of substituents, which is crucial for building complex molecules.

The presence of the octyl group at the C-2 position not only introduces a significant lipophilic character to the molecule but also provides a handle for further functionalization. The long alkyl chain can influence the solubility and reactivity of the molecule in different solvent systems, a critical factor in multi-step syntheses. Furthermore, the stereocenter at C-2 allows for the synthesis of enantiomerically pure complex molecules, which is of paramount importance in medicinal chemistry and materials science.

The phenolic hydroxyl group at the C-5 position is a versatile functional group that can be readily modified. It can undergo O-alkylation, O-acylation, or be used as a directing group in electrophilic aromatic substitution reactions to introduce additional functionality onto the benzene (B151609) ring. This allows for the elaboration of the this compound core into a diverse range of derivatives with tailored properties.

Table 1: Synthetic Methodologies for Dihydrobenzofuran Scaffolds

Catalytic SystemReaction TypeKey Features
Rhodium/Palladium CatalysisSequential C-H FunctionalizationEnantioselective, high functional group tolerance. nih.gov
Transition Metal-FreeRadical Cyclization/ThiolationMild conditions, synthesis of functionalized derivatives.
Brønsted Acid Catalysis[4+1] AnnulationMetal-free, synthesis of derivatives with quaternary centers. nih.gov
Base-Induced SynthesisCyclizationUseful for total synthesis of natural products. nih.gov

Potential in Materials Science (e.g., Optical Properties of Related Polymers)

The phenolic hydroxyl group can be derivatized into a polymerizable group, such as an acrylate or an epoxide, allowing for its incorporation into various polymer chains. The rigid dihydrobenzofuran unit would be expected to enhance the thermal stability and mechanical properties of the resulting polymer. The long, flexible octyl chain could act as an internal plasticizer, influencing the polymer's glass transition temperature and solubility.

Table 2: Potential Polymer Properties Derived from this compound

Monomer FeaturePotential Influence on Polymer Properties
Dihydrobenzofuran CoreEnhanced thermal stability, rigidity, and potentially high refractive index.
5-Hydroxyl GroupReactive site for polymerization and post-polymerization modification.
2-Octyl GroupIncreased solubility in organic solvents, internal plasticization affecting mechanical properties.

Investigation in Catalytic Systems (e.g., as Ligands or Scaffold components)

The 2,3-dihydrobenzofuran scaffold can serve as a backbone for the design of chiral ligands for asymmetric catalysis. The stereocenter at the C-2 position, combined with the potential for functionalization on both the dihydrofuran and the aromatic rings, allows for the creation of a diverse library of potential ligands.

The phenolic hydroxyl group at the C-5 position, or other functional groups that can be introduced onto the aromatic ring, can act as coordination sites for metal centers. The octyl group at the C-2 position can provide a specific steric environment around the metal center, which can be crucial for achieving high enantioselectivity in catalytic reactions.

While there are no specific reports on the use of this compound as a ligand or scaffold in catalysis, the general principles of ligand design suggest its potential in this area. The development of novel chiral ligands is a continuous effort in the field of catalysis, and scaffolds like this present an interesting starting point for exploration. The synthesis of such ligands would involve the introduction of appropriate coordinating groups, and their efficacy would be evaluated in various catalytic transformations. Chiral cyclopentadienyl complexes, for instance, have been widely used in asymmetric catalysis to access privileged scaffolds. snnu.edu.cn

Table 3: Potential Catalytic Applications

Ligand FeaturePotential Catalytic AdvantageExample Reaction Types
Chiral Dihydrobenzofuran ScaffoldEnantioselective control.Asymmetric hydrogenation, C-C bond formation.
Functionalizable Aromatic RingTunable electronic properties of the catalyst.Cross-coupling reactions, hydroformylation.
Steric Bulk of the Octyl GroupSelectivity control.Polymerization, asymmetric additions.

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